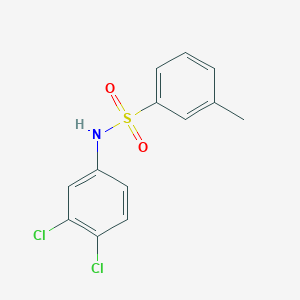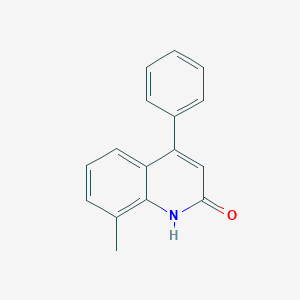
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, containing a sulfonamide functional group. They have a wide range of applications, including in the pharmaceutical industry as antibiotics .
作用機序
Target of Action
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide, also known as DCMU or diuron, is a widely used herbicide . Its primary targets are immune cells, particularly CD8+ T cells . These cells play a crucial role in the immune response against cancer .
Mode of Action
DCMU interacts with its targets by modulating the expression of micro-RNA (miRNA) in a dose-dependent manner . This modulation leads to a specific pattern of gene expression, which results in diminished cytokine and granzyme B secretions . Several miRNAs, such as hsa-miR-3135b and hsa-miR-21-5p, have been identified as regulators of these secretions .
Biochemical Pathways
The modulation of miRNA expression by DCMU affects various biochemical pathways. It leads to a reduction in the cytotoxic activity of CD8+ T cells directed against cancer cells . This reduction in cytotoxic activity contributes to the establishment of an environment conducive to cancer development .
Pharmacokinetics
Related compounds such as 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly through renal pathways
Result of Action
The action of DCMU results in molecular and cellular effects that reduce the abilities of T-cells . This reduction in T-cell abilities contributes to the establishment of an environment conducive to cancer development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DCMU. For instance, the presence of other xenobiotic pollutants can have interactive effects with DCMU . Additionally, the concentration of DCMU can also influence its effects, with hormone-disruptive signaling effects likely predominating when xenobiotic concentrations are low .
将来の方向性
The future directions for research on “N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide” would likely depend on its properties and potential applications. Given the wide range of uses for sulfonamides, potential areas of interest could include the development of new antibiotics, the study of its interactions with biological systems, or the exploration of its potential uses in materials science .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-3-2-4-11(7-9)19(17,18)16-10-5-6-12(14)13(15)8-10/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFLANLYZDHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)
![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492503.png)
![N-(3-chlorophenyl)-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492504.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)
![N-phenyl-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492507.png)
![N-(3-chlorophenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492509.png)
![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)
![N-(4-methoxyphenyl)-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492511.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)